Fisetin tetramethyl ether
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Overview
Description
Fisetin tetramethyl ether is a derivative of fisetin, a naturally occurring flavonoid found in various fruits and vegetables. This compound has gained attention due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fisetin tetramethyl ether can be synthesized through the methylation of fisetin. The process typically involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent such as acetone or dimethylformamide .
Industrial Production Methods
This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Fisetin tetramethyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions include various methylated, oxidized, or reduced derivatives of this compound .
Scientific Research Applications
Mechanism of Action
Fisetin tetramethyl ether exerts its effects through various molecular targets and pathways:
Anticancer Activity: It induces apoptosis in cancer cells by activating both intrinsic and extrinsic pathways of apoptosis.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Comparison with Similar Compounds
Fisetin tetramethyl ether is compared with other similar flavonoid derivatives:
Quercetin Tetramethyl Ether: Both compounds exhibit antioxidant properties, but this compound has shown higher efficacy in certain biological assays.
Conclusion
This compound is a compound of significant interest due to its diverse chemical reactivity and potential therapeutic applications. Its unique properties make it a valuable subject for further research in various scientific fields.
Properties
CAS No. |
17093-86-6 |
---|---|
Molecular Formula |
C19H18O6 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,7-dimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O6/c1-21-12-6-7-13-15(10-12)25-18(19(24-4)17(13)20)11-5-8-14(22-2)16(9-11)23-3/h5-10H,1-4H3 |
InChI Key |
NAMFTZBUZYVNST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=C(O2)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
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